molecular formula C9H14N2O2 B13302932 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13302932
M. Wt: 182.22 g/mol
InChI Key: LEFLLXQCQNKHCR-UHFFFAOYSA-N
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Description

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with butyl and methyl substituents. One common method includes the reaction of 1-methylpyrazole with butyl bromide under basic conditions to introduce the butyl group. This is followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-butyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-7-6-8(9(12)13)11(2)10-7/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

LEFLLXQCQNKHCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=C1)C(=O)O)C

Origin of Product

United States

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